

(+)-trans-C75 storage conditions long term

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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Technical Support Center: (+)-trans-C75

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **(+)-trans-C75**. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **(+)-trans-C75**?

A1: Proper storage of **(+)-trans-C75** is crucial for maintaining its stability and activity. The recommended storage conditions are summarized in the table below. It is important to avoid repeated freeze-thaw cycles for solutions.

Q2: What is the primary mechanism of action of **(+)-trans-C75**?

A2: **(+)-trans-C75** is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in the mitochondrial fatty acid oxidation pathway.^{[1][2]} By inhibiting CPT1, **(+)-trans-C75** blocks the transport of long-chain fatty acids into the mitochondria, thereby reducing fatty acid oxidation. This is distinct from its enantiomer, (-)-C75, which primarily inhibits Fatty Acid Synthase (FAS).^[1]

Q3: How should I prepare **(+)-trans-C75** for in vivo and in vitro experiments?

A3: For in vitro studies, **(+)-trans-C75** is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For in vivo experiments, a stock solution in DMSO can be further diluted in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[3] It is recommended to prepare fresh working solutions for each experiment to ensure stability and prevent precipitation.

Q4: What are some common causes of inconsistent results in experiments with **(+)-trans-C75**?

A4: Inconsistent results can arise from several factors, including improper storage and handling of the compound, batch-to-batch variability, issues with solubility, and variations in experimental conditions. It is crucial to maintain consistent protocols, use low-passage number cells, and ensure the compound is fully dissolved in the assay medium.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for **(+)-trans-C75**

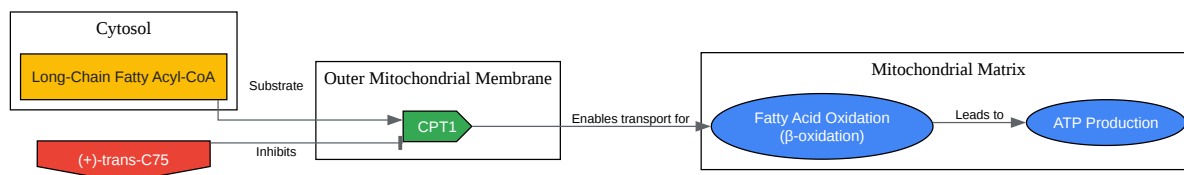
Form	Storage Temperature	Duration	Recommendations
Powder	-20°C	Up to 3 years	Store in a tightly sealed container, protected from light.
In Solvent (e.g., DMSO)	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO)	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Reduced or no activity of (+)-trans-C75	Improper storage: The compound may have degraded due to incorrect storage temperature or exposure to moisture.	1. Verify that the compound has been stored according to the recommendations in Table 1.2. Use a fresh, unopened vial of the compound if degradation is suspected.3. For solutions, ensure that anhydrous solvents were used and that the solution was protected from moisture.
Incorrect enantiomer: The experiment might have inadvertently used the racemic mixture or the (-)-enantiomer, which has a different primary target (FAS).	1. Confirm the identity and purity of the compound using analytical methods such as chiral chromatography.2. Ensure that the correct enantiomer, (+)-trans-C75, was sourced and used for the experiment.	
Precipitation of the compound in cell culture media or assay buffer	Poor solubility: (+)-trans-C75 has low aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous buffer.	1. Ensure the final DMSO concentration in the assay is as low as possible (typically <0.5%) to minimize toxicity and solubility issues.2. Prepare fresh dilutions for each experiment and visually inspect for any precipitation.3. Consider using a vehicle with solubilizing agents like PEG300 or Tween-80 for in vivo studies.
High variability between experimental replicates	Inconsistent compound concentration: This can be due to pipetting errors, incomplete	1. Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution before making dilutions.2. Pre-

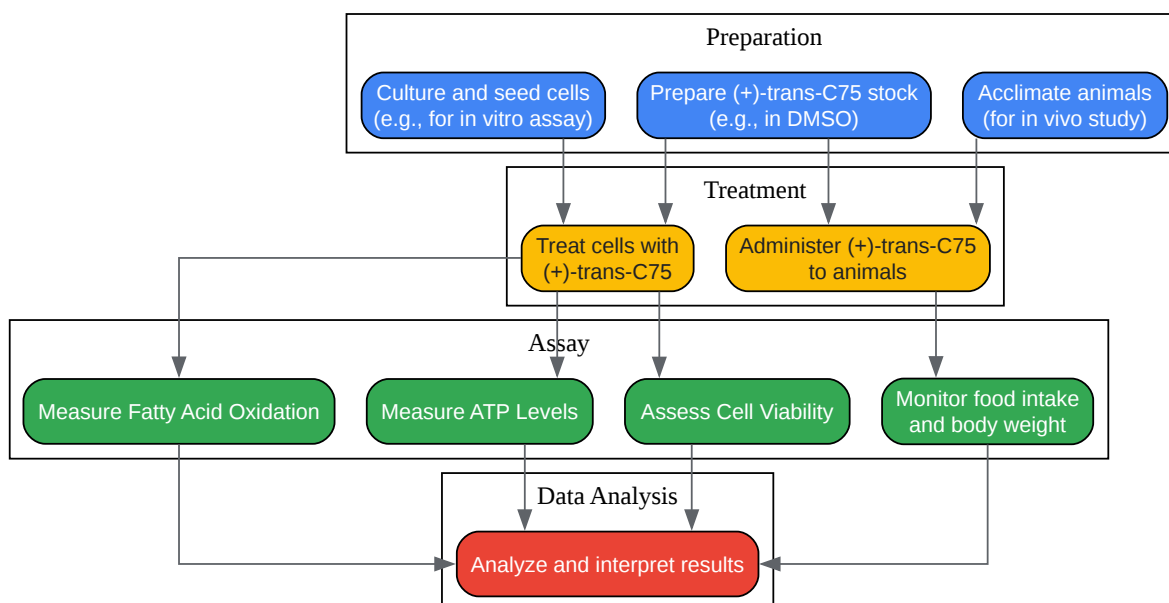
	dissolution, or adsorption to plasticware.	wet pipette tips with the solvent before transferring the compound solution.3. Consider using low-adhesion microplates to minimize compound loss.
Inconsistent cell conditions: Variations in cell density, passage number, or cell health can lead to variable responses.	1. Use cells within a consistent and low passage number range.2. Ensure uniform cell seeding density across all wells.3. Regularly check cell viability and morphology to ensure a healthy cell population.	
Observed cytotoxicity at expected effective concentrations	Off-target effects or high compound concentration: The concentration used may be too high, leading to cytotoxicity unrelated to CPT1 inhibition.	1. Perform a dose-response curve to determine the optimal concentration range that shows the desired biological effect without significant cell death.2. Include appropriate vehicle controls to ensure that the solvent is not contributing to cytotoxicity.3. Consider using a structurally different CPT1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.

Mandatory Visualizations



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Caption: Signaling pathway of **(+)-trans-C75** action.



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Caption: General experimental workflow for **(+)-trans-C75**.

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